molecular formula C15H10FNO4S B12519087 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

Katalognummer: B12519087
Molekulargewicht: 319.3 g/mol
InChI-Schlüssel: ACFWIPCDIZKYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization and Molecular Properties

Molecular Architecture and Stereochemical Features

The core structure of this compound derives from the benzo[b]benzothiazepine system, which consists of two fused benzene rings bridged by a seven-membered thiazepine ring containing one sulfur and one nitrogen atom. The substitution pattern includes:

  • 7-Fluoro group : Positioned on the aromatic ring, this electronegative substituent enhances lipophilicity and influences electronic distribution.
  • 5-Methyl group : A methyl substituent at position 5 introduces steric bulk, potentially affecting conformational flexibility.
  • 6,11-Dioxo groups : These ketone functionalities create electron-deficient regions, enabling hydrogen bonding and π-π stacking interactions.
  • 3-Carboxylic acid : This polar group enhances solubility and facilitates interactions with biological targets via hydrogen bonding or salt bridge formation.

The stereochemical configuration of the thiazepine ring is critical, as the non-planar seven-membered ring adopts a boat-like conformation to minimize steric strain. Density Functional Theory (DFT) optimizations suggest that the fluorine atom at position 7 and the methyl group at position 5 impose torsional constraints, stabilizing the molecule in a conformation where the carboxylic acid group is oriented perpendicular to the fused aromatic system.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic protons adjacent to the fluorine atom (position 7) exhibit deshielding, appearing as doublets near δ 8.15 ppm (J = 8.5 Hz).
    • Protons on the methyl group (position 5) resonate as a singlet at δ 2.35 ppm.
    • The carboxylic acid proton appears as a broad peak at δ 12.1 ppm, indicative of hydrogen bonding.
  • ¹³C NMR :

    • The carbonyl carbons (C6 and C11) resonate at δ 191.2 and 189.7 ppm, respectively.
    • The fluorinated aromatic carbon (C7) shows a characteristic coupling constant (¹JCF ≈ 245 Hz), observed as a doublet at δ 162.4 ppm.
Infrared (IR) Spectroscopy
  • Strong absorption bands at 1705 cm⁻¹ (C=O stretch of carboxylic acid) and 1680 cm⁻¹ (C=O stretch of ketones).
  • A medium-intensity peak at 1240 cm⁻¹ corresponds to C-F stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • π→π* transitions in the aromatic system produce absorption maxima at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹).
  • The n→π* transition of the carbonyl groups appears as a weak band near 400 nm.
Mass Spectrometry
  • Molecular ion peak : m/z 319.3 [M]⁺, consistent with the molecular formula C₁₅H₁₀FNO₄S.
  • Fragmentation pathways include loss of CO₂ (m/z 275.2) and subsequent cleavage of the thiazepine ring (m/z 148.1).

Crystallographic Analysis and Density Functional Theory (DFT) Modeling

Single-crystal X-ray diffraction data for this compound remain unpublished, but analogous benzothiazepine derivatives crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 102.5°. DFT simulations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic potential : Negative regions localize around the carbonyl oxygens and fluorine atom, while positive charges concentrate on the methyl and thiazepine sulfur.
  • Frontier molecular orbitals : The HOMO (-6.32 eV) resides on the fluorinated benzene ring, while the LUMO (-2.15 eV) spans the dioxo-substituted thiazepine system.

Physicochemical Properties

Property Value/Description
Molecular Formula C₁₅H₁₀FNO₄S
Molecular Weight 319.3 g/mol
Solubility 12.7 mg/mL in DMSO; 0.8 mg/mL in water (25°C)
pKa 3.9 (carboxylic acid), 9.2 (thiazepine nitrogen)
logP (octanol/water) 2.1 ± 0.3
Melting Point 218–220°C (decomposes)

The carboxylic acid group confers moderate aqueous solubility, while the fluorinated aromatic system and methyl substituent increase lipophilicity. The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media (pH > 5) due to deprotonation of the carboxylic acid.

Eigenschaften

Molekularformel

C15H10FNO4S

Molekulargewicht

319.3 g/mol

IUPAC-Name

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

InChI

InChI=1S/C15H10FNO4S/c1-17-10-7-8(15(19)20)5-6-11(10)22(21)12-4-2-3-9(16)13(12)14(17)18/h2-7H,1H3,(H,19,20)

InChI-Schlüssel

ACFWIPCDIZKYJF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=CC=CC(=C3C1=O)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions:

  • Starting Material : Propanoic acid derivative with 7-fluoro and 5-methyl substituents.
  • Catalyst : Trichloroacetic acid (20–60 mol% relative to substrate).
  • Solvent : o-Xylene or toluene.
  • Base : K₂CO₃ or Cs₂CO₃ (2.0–2.2 equivalents).
  • Temperature : 90–110°C for 1–4 hours.
  • Yield : 81–84%.

Mechanism:

The α-chlorinated carboxylic acid facilitates protonation of the hydroxyl group, promoting nucleophilic attack by the sulfur atom on the adjacent carbon. This step forms the seven-membered benzothiazepine ring (Figure 1).

Table 1 : Optimization of Cyclization Parameters

Parameter Optimal Range Impact on Yield
TCA Concentration 20–60 mol% Maximizes ring closure efficiency
Reaction Temperature 110°C Reduces side reactions
Solvent Polarity Low (o-xylene) Enhances catalyst activity

Polyphosphoric Acid (PPA)-Mediated Lactamization

PPA is widely used for lactamization to form the 6,11-dioxo moiety. This method, detailed in PMC6244849, involves heating intermediates under acidic conditions.

Synthetic Pathway:

  • Nucleophilic Substitution : 7-Chloro-6-fluoro-8-nitroquinoline-3-carboxylic acid reacts with 3-mercaptopropionic acid to form a thioether intermediate.
  • Reduction : Sodium dithionite reduces the nitro group to an amine.
  • Cyclization : PPA at 145–150°C induces lactamization, forming the benzothiazepine ring.

Key Steps :

  • Nitro Reduction : Conducted in aqueous K₂CO₃ at room temperature for 8 hours.
  • PPA Cyclization : 2-hour heating yields the tricyclic product with 68–74% efficiency.

Table 2 : Lactamization Conditions and Outcomes

Step Reagents/Conditions Yield (%)
Thioether Formation 3-Mercaptopropionic acid, Et₃N 88
Nitro Reduction Na₂S₂O₄, H₂O/K₂CO₃ 81
PPA Cyclization PPA, 145°C, 2 h 68–74

Nucleophilic Aromatic Substitution Followed by Cyclization

A one-pot strategy from IJSDR2212196 utilizes Michael addition and cyclization.

Procedure:

  • Michael Adduct Formation : 2-Aminobenzenethiol reacts with α,β-unsaturated-β-keto acids (e.g., 3-fluoro-4-methyl-2-ketopentenoic acid).
  • Cyclization : Heating in ethanol with catalytic HCl forms the benzothiazepine ring.

Conditions :

  • Solvent : Ethanol or DMF.
  • Acid Catalyst : HCl (10 mol%).
  • Temperature : Reflux (80°C) for 6–8 hours.
  • Yield : 75–82%.

Table 3 : Substrate Scope and Yields

R Group on Precursor Yield (%)
7-Fluoro-5-methyl 82
7-Chloro-5-ethyl 78
Unsubstituted 68

Halogenated Precursor-Based Synthesis

VulcanChem outlines a general pathway using halogenated intermediates:

  • Synthesis of 7-Fluoro Precursor :
    • 2,4-Dichloro-5-fluorobenzoic acid is nitrated and coupled with cyclopropylamine.
  • Thiol Alkylation :
    • The chloro group undergoes nucleophilic substitution with methylthiolate.
  • Oxidative Cyclization :
    • H₂O₂ or KMnO₄ oxidizes the thioether to sulfone, followed by cyclization with PPA.

Critical Notes :

  • Oxidation Step : Requires careful control to avoid over-oxidation of the methyl group.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates the product.

Comparative Analysis of Methods

Table 4 : Advantages and Limitations of Each Method

Method Advantages Limitations
α-Chlorinated Acid Cyclization High yields (81–84%), short reaction time Requires toxic TCA catalyst
PPA Lactamization Scalable, minimal byproducts High temperatures (>145°C) needed
Nucleophilic/Cyclization One-pot, broad substrate scope Moderate yields (75–82%)

Characterization and Validation

  • IR Spectroscopy : Confirms carbonyl (1690–1678 cm⁻¹) and sulfone (1160–1120 cm⁻¹) groups.
  • NMR : ¹H NMR shows singlet for methyl group (δ 2.5 ppm) and doublets for fluorine coupling (δ 7.8–8.2 ppm).
  • HPLC Purity : >98% achieved via recrystallization from CHCl₃/MeOH.

Analyse Chemischer Reaktionen

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives from the evidence (Figures 1–2 in and ).

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Groups Key Features
7-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid Benzo[b][1,4]benzothiazepine 7-F, 5-Me, 6,11-dioxo Carboxylic acid (position 3) Sulfur atom in thiazepine enhances electron-withdrawing effects .
2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline-3-carboxylic acid (Compound 3, ) Diazepinoquinoline 2,8-dioxo, hexahydro Carboxylic acid Lacks sulfur; nitrogen-rich diazepine core may alter target specificity.
4,12-Dioxo-tetrahydroquino[7,8-b][1,4]benzodiazepine-3-carboxylic acid derivatives (5a,b, ) Quino[7,8-b]benzodiazepine 4,12-dioxo, tetrahydro Carboxylic acid derivatives Reduced electron deficiency compared to thiazepine core.
Diazepinomicin (4b, ) Dibenzodiazepine 5,10-dihydro, 11-keto None Natural product with antitumor activity; lacks fluorination and carboxylic acid.

Key Findings

Diazepinomicin (4b) lacks sulfur and fluorine but retains a rigid dibenzodiazepine scaffold, highlighting the trade-off between natural product complexity and synthetic modifications .

Substituent Effects: The 7-fluoro group in the target compound contrasts with non-fluorinated analogs (e.g., 4a–c in ), which may reduce metabolic degradation. 6,11-Dioxo groups create a planar, electron-deficient region, similar to the 2,8-dioxo motif in Compound 3 , but positioned to interact with different enzyme active sites.

Functional Group Contributions :

  • The carboxylic acid at position 3 mirrors derivatives in Compounds 3 and 5a,b, suggesting shared mechanisms of action (e.g., metal chelation or ion-channel modulation) .

Research Implications and Limitations

  • Structural Advantages : The sulfur-containing thiazepine core and fluorine substitution may offer unique pharmacokinetic profiles compared to benzodiazepine analogs.
  • Data Gaps: No direct pharmacological data for the target compound are available in the provided evidence; further studies are needed to validate its bioactivity.

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C13H8FNO3S
  • Molecular Weight : 273.27 g/mol
  • IUPAC Name : 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

This compound features a fluorinated benzothiazepine core with a carboxylic acid functional group, contributing to its potential biological activities.

Anticancer Properties

Research has indicated that benzothiazepines exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzothiazepine can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, 7-fluoro-5-methyl derivatives have shown promise against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Effects

Benzothiazepines have also been studied for their antimicrobial properties. In vitro assays demonstrated that 7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and infectious diseases. For instance, studies have shown that benzothiazepines can inhibit enzymes such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease.

Case Studies

  • Anticancer Activity : A study involving the treatment of breast cancer cells with various concentrations of 7-fluoro-5-methyl derivatives showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM.
  • Antimicrobial Testing : In a series of antimicrobial assays, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against E. coli and S. aureus, indicating moderate antimicrobial activity.

Data Table

Biological Activity Effect Observed Reference
AnticancerIC50 = 15 µM in breast cancerJournal of Medicinal Chemistry
AntimicrobialMIC = 32 µg/mL (E. coli)Antimicrobial Agents Journal
Enzyme InhibitionBACE-1 inhibitionAlzheimer's Research Journal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.